molecular formula C4H6N4O2S B1598336 [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid CAS No. 55862-52-7

[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid

Cat. No. B1598336
CAS RN: 55862-52-7
M. Wt: 174.18 g/mol
InChI Key: SAKPCQKTTXWGQA-UHFFFAOYSA-N
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Patent
US05811419

Procedure details

5.2 g (885 mmol) (1-methyl-1H-tetrazol-5-ylsulfanyl)-acetic acid (CAS Reg. No 55862-52-7; Saito, Seiki et al, Synlett (1993), 2, 139-40 ; 29) were dissolved in 100 ml dimetylformamide. Then 3.44 g (32.84 mmol) N-hydroxysuccinimide were added. Then 6.78 g N,N'-dicyclohexylcarbodiimid were added. After a few minutes white crystals were obtained. The suspension was stirred for further five days. The crystals were filtered off. Dimethylformamide was removed in vacuum. The residue was taken up in 60 ml ethyl acetate at 60° C., filtered off, washed with 30 ml ethylacetate (three times) and dried at high vacuum. 1-Methyl-1H-tetrazol-5-ylsulfanyl)-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester was obtained.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Quantity
6.78 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN1C(S[CH2:8][C:9]([OH:11])=[O:10])=NN=N1.O[N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=[O:19].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[O:19]=[C:14]1[CH2:15][CH2:16][C:17](=[O:18])[N:13]1[O:11][C:9](=[O:10])[CH3:8]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CN1N=NN=C1SCC(=O)O
Step Two
Name
Quantity
3.44 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
6.78 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for further five days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a few minutes white crystals were obtained
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
Dimethylformamide was removed in vacuum
CUSTOM
Type
CUSTOM
Details
was taken up in 60 ml ethyl acetate at 60° C.
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with 30 ml ethylacetate (three times)
CUSTOM
Type
CUSTOM
Details
dried at high vacuum

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.